Solid-State Hydrogen Bonding Architecture: Cyclohexane vs. Bicyclo[2.2.1]heptane vs. Adamantane Spirooxindoles
A direct head-to-head low-temperature single-crystal X-ray diffraction study by Lemmerer and Michael (2010) compared three 3-spirocyclic oxindoles with varying ring systems: spiro[cyclohexane-1,3'-indol]-2'(1'H)-one (1), (rel-1R,2S)-spiro[bicyclo[2.2.1]heptane-2,3'-indol]-2'(1'H)-one (2), and spiro[indole-3,2'-tricyclo[3.3.1.1³,⁷]decan]-2(1H)-one (3) [1]. The cyclohexane analog (1) forms centrosymmetric R₂²(8) dimers via paired N–H···O hydrogen bonds, whereas the bicyclo[2.2.1]heptane analog (2) forms C(4) chains due to altered ring geometry preventing dimer formation [1]. This demonstrates that spiro ring size and conformation directly dictate supramolecular assembly, with quantifiable differences in hydrogen-bonding graph sets.
| Evidence Dimension | Hydrogen-bonding graph set motif (crystalline state) |
|---|---|
| Target Compound Data | R₂²(8) centrosymmetric dimer via paired N–H···O hydrogen bonds |
| Comparator Or Baseline | Comparator 1: spiro[bicyclo[2.2.1]heptane-2,3'-indol]-2'(1'H)-one → C(4) chain motif; Comparator 2: spiro[indole-3,2'-tricyclo[3.3.1.1³,⁷]decan]-2(1H)-one → distinct catemeric motif |
| Quantified Difference | Discrete motif identity: R₂²(8) dimer vs. C(4) chain vs. catemer; fundamentally different crystal packing architectures |
| Conditions | Low-temperature single-crystal X-ray diffraction; crystals grown from ethanol or ethyl acetate |
Why This Matters
The hydrogen-bonding motif directly affects crystal packing energy, which governs solubility, dissolution rate, and bulk powder handling properties—critical parameters for formulation development and solid-state pharmaceutical processing.
- [1] Lemmerer A, Michael JP. Hydrogen bonding patterns in a series of 3-spirocyclic oxindoles. South African Journal of Chemistry. 2010;63:186-191. ISSN 1996-840X. View Source
